molecular formula C9H10N4O3 B15134882 6-Oxo-2-pyrimidin-2-yl-1,3-diazinane-4-carboxylic acid

6-Oxo-2-pyrimidin-2-yl-1,3-diazinane-4-carboxylic acid

Katalognummer: B15134882
Molekulargewicht: 222.20 g/mol
InChI-Schlüssel: CXYFEJIPQQCRIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Oxo-2-pyrimidin-2-yl-1,3-diazinane-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a diazinane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2-pyrimidin-2-yl-1,3-diazinane-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a diazinane derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as methanol or ethanol, with the addition of an acid catalyst like methanesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Oxo-2-pyrimidin-2-yl-1,3-diazinane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine or diazinane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or diazinane rings .

Wissenschaftliche Forschungsanwendungen

6-Oxo-2-pyrimidin-2-yl-1,3-diazinane-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Oxo-2-pyrimidin-2-yl-1,3-diazinane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Oxo-2-piperidinecarboxylic acid: Similar in structure but with a piperidine ring instead of a diazinane ring.

    4-Oxo-2-pyrimidinyl-1,3-diazinane-4-carboxylic acid: Similar but with a different substitution pattern on the pyrimidine ring.

Uniqueness

6-Oxo-2-pyrimidin-2-yl-1,3-diazinane-4-carboxylic acid is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H10N4O3

Molekulargewicht

222.20 g/mol

IUPAC-Name

6-oxo-2-pyrimidin-2-yl-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C9H10N4O3/c14-6-4-5(9(15)16)12-8(13-6)7-10-2-1-3-11-7/h1-3,5,8,12H,4H2,(H,13,14)(H,15,16)

InChI-Schlüssel

CXYFEJIPQQCRIP-UHFFFAOYSA-N

Kanonische SMILES

C1C(NC(NC1=O)C2=NC=CC=N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.